4-(3-Buten-1-yl)-2-fluorobenzoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
225240-69-7 |
|---|---|
Molecular Formula |
C11H10ClFO |
Molecular Weight |
212.65 g/mol |
IUPAC Name |
4-but-3-enyl-2-fluorobenzoyl chloride |
InChI |
InChI=1S/C11H10ClFO/c1-2-3-4-8-5-6-9(11(12)14)10(13)7-8/h2,5-7H,1,3-4H2 |
InChI Key |
JSZUXXPWZBMRKV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC(=C(C=C1)C(=O)Cl)F |
Origin of Product |
United States |
Current Research Trends and Challenges Pertaining to the Chemical Compound
Synthesis of the 4-(3-Buten-1-yl)-2-fluorobenzoic Acid Precursor
The synthesis of 4-(3-buten-1-yl)-2-fluorobenzoic acid can be approached through several convergent strategies that combine methods for aromatic substitution and carbon-carbon bond formation.
A key step is the formation of the carbon-carbon bond between the aromatic ring and the butenyl side chain. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a highly effective method for this transformation. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the synthesis of 4-(3-buten-1-yl)-2-fluorobenzoic acid, a suitable starting material would be a 4-halo-2-fluorobenzoic acid derivative (e.g., 4-bromo-2-fluorobenzoic acid) coupled with a 3-butenylboronic acid or one of its esters. chemicalbook.com The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, like sodium carbonate or potassium phosphate.
Table 1: Example Suzuki Coupling Reaction Conditions
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Aryl Halide | 4-Bromo-2-fluorobenzoic acid | Aromatic core |
| Organoboron Reagent | 3-Butenylboronic acid pinacol (B44631) ester | Butenyl chain source |
| Catalyst | Pd(PPh₃)₄ | Facilitates C-C bond formation |
| Base | K₂CO₃ | Activates boronic acid |
Heck Reaction: The Heck reaction provides an alternative route, coupling an aryl halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com In this case, a 4-halo-2-fluorobenzoic acid derivative could be reacted with 3-butene in the presence of a palladium catalyst and a base. nih.gov A significant challenge in the standard Heck reaction is controlling the regioselectivity of the alkene insertion and preventing isomerization of the double bond. Variations of the Heck reaction, such as the Fujiwara-Morita reaction, might offer alternative pathways.
Direct C-H alkenylation has emerged as a powerful strategy that avoids the pre-functionalization required for traditional cross-coupling reactions. nih.gov While less common for this specific transformation, methods involving the directed C-H activation of a 2-fluorobenzoic acid derivative, followed by coupling with a butenylating agent, could be envisioned. acs.org Another approach could involve the reaction of a Grignard reagent, formed from a 4-halo-2-fluorobenzoic acid derivative, with a 3-butenyl halide, although this is often less efficient than palladium-catalyzed methods. lightpublishing.cn
The introduction of the fluorine atom at the 2-position relative to the carboxyl group is a critical aspect of the synthesis. This can be achieved either by fluorinating an existing aromatic ring or, more commonly and efficiently, by starting with a commercially available, pre-fluorinated building block. numberanalytics.comnumberanalytics.comgoogle.com
Starting with a pre-fluorinated building block like 4-bromo-2-fluorotoluene (B1265965) or 4-bromo-2-fluorobenzoic acid is often the most practical approach. chemicalbook.com These compounds provide the desired fluorine and a handle (the bromine atom) for subsequent cross-coupling reactions. The carboxyl group can either be present from the start or generated later, for example, by oxidation of a methyl group.
However, if a direct fluorination strategy were to be employed, several methods exist.
Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine. snmjournals.orgrsc.org This typically requires an electron-withdrawing group ortho or para to a good leaving group (like a nitro or chloro group). For instance, a precursor like 2,4-dinitrobenzoic acid could potentially undergo selective nucleophilic substitution of one of the nitro groups with a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent. rsc.org The Halex (halogen exchange) process is a specific type of SNAr reaction. google.com
Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine ("F⁺") to an electron-rich aromatic ring. numberanalytics.com Reagents like Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. nih.gov This approach would be more suitable for an activated benzoic acid derivative. However, controlling the regioselectivity of electrophilic fluorination on a substituted benzoic acid can be challenging, often leading to mixtures of isomers. Decarboxylative fluorination is another modern technique, but it results in the replacement of the carboxylic acid group with fluorine, which is not suitable for this synthesis. researchgate.netorganic-chemistry.orgnih.gov
Table 2: Comparison of Fluorination Strategies
| Method | Reagent Type | Typical Substrate | Advantages | Disadvantages |
|---|---|---|---|---|
| Pre-fluorinated Building Block | N/A | Halogenated fluorobenzene | High regioselectivity, commercially available | Limited by availability of starting materials |
| Nucleophilic Fluorination (SNAr) | Nucleophilic (e.g., KF) | Activated aryl halides/nitros | Good for electron-poor rings | Requires activating groups |
The synthesis of this compound is best achieved through a multi-step sequence that prioritizes the use of a pre-fluorinated aromatic building block. The most logical and efficient pathway involves the palladium-catalyzed cross-coupling, likely a Suzuki reaction, of a 4-halo-2-fluorobenzoic acid derivative with a suitable butenylating agent. This is followed by the standard conversion of the resulting carboxylic acid to the target acyl chloride. While direct fluorination and other C-C bond-forming strategies are chemically feasible, they often present significant challenges in terms of regioselectivity and reaction efficiency for this specific substitution pattern. The modularity of the cross-coupling approach allows for a reliable and high-yielding synthesis of this valuable chemical intermediate.
Selective Fluorination of Aromatic Rings (Or Pre-fluorinated Building Blocks)
Conversion of 4-(3-Buten-1-yl)-2-fluorobenzoic Acid to the Corresponding Acyl Chloride
The transformation of a carboxylic acid to an acyl chloride is a fundamental activation step, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic acyl substitution. jove.com For the specific synthesis of this compound, the hydroxyl group of the parent benzoic acid is replaced by a chlorine atom. This is typically achieved by reacting the carboxylic acid with a suitable chlorinating agent.
Classical Chlorination Reagents and Their Mechanistic Aspects
Several standard chlorinating agents are routinely employed for the synthesis of acyl chlorides from carboxylic acids, each with its own mechanistic pathway and practical considerations. libretexts.org
Thionyl Chloride (SOCl₂): This is one of the most common reagents for this conversion due to the convenient nature of its byproducts. blogspot.commasterorganicchemistry.com The reaction between 4-(3-buten-1-yl)-2-fluorobenzoic acid and thionyl chloride begins with a nucleophilic attack by the carboxylic acid's oxygen on the electrophilic sulfur atom of SOCl₂. youtube.comlibretexts.org This forms a reactive chlorosulfite intermediate, which is an excellent leaving group. jove.comlibretexts.org A chloride ion, displaced in the initial step or present from the reagent, then attacks the carbonyl carbon. youtube.com The intermediate subsequently collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gases, which drives the reaction to completion, yielding the desired this compound. masterorganicchemistry.comyoutube.com The reaction can be catalyzed by bases like pyridine (B92270) or N,N-dimethylformamide (DMF). rsc.org
Oxalyl Chloride ((COCl)₂): Often used for milder and more selective transformations, oxalyl chloride is another effective reagent. wikipedia.org Its reaction with a carboxylic acid is typically catalyzed by a small amount of DMF. commonorganicchemistry.com The mechanism involves the initial reaction of oxalyl chloride with DMF to form a highly electrophilic Vilsmeier-type intermediate, dimethylchloromethyleneammonium chloride. wikipedia.orgyoutube.com The carboxylic acid then attacks this intermediate, leading to the formation of an unstable acyl-substituted species. This species readily decomposes, releasing the acyl chloride, carbon dioxide, carbon monoxide, and regenerating the DMF catalyst. blogspot.comwikipedia.org The volatile nature of the byproducts simplifies purification. wikipedia.org
Phosphorus Pentachloride (PCl₅): PCl₅ is a powerful chlorinating agent that readily converts carboxylic acids to acyl chlorides. jove.comwikipedia.org The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the phosphorus atom, displacing a chloride ion. jove.comchemtube3d.com This is followed by the attack of the displaced chloride ion on the now highly electrophilic carbonyl carbon. jove.com The reaction is driven forward by the formation of the highly stable phosphorus oxychloride (POCl₃) byproduct, along with hydrogen chloride. jove.comwikipedia.org While effective, the separation of the liquid POCl₃ byproduct from the product can be more challenging than with gaseous byproducts. wikipedia.org
Table 1: Comparison of Classical Chlorinating Reagents
| Reagent | Formula | Typical Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ | Neat or in solvent (e.g., toluene), often refluxed. pjoes.com | SO₂(g), HCl(g) | Gaseous byproducts are easily removed. blogspot.com | Reagent is corrosive and moisture-sensitive. |
| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., DCM), RT, catalytic DMF. commonorganicchemistry.com | CO₂(g), CO(g), HCl(g) | Mild conditions, high selectivity, gaseous byproducts. wikipedia.org | More expensive than SOCl₂, potential for carcinogenic byproducts with DMF. wikipedia.org |
| Phosphorus Pentachloride | PCl₅ | Neat or in an inert solvent. | POCl₃(l), HCl(g) | Highly reactive and effective. youtube.com | Solid reagent, liquid byproduct (POCl₃) can complicate purification. wikipedia.org |
Catalytic Approaches in Acyl Chloride Formation
While classical methods are often stoichiometric, catalytic approaches offer advantages in terms of efficiency and reduced waste. The most prominent example is the use of catalytic N,N-dimethylformamide (DMF) with oxalyl chloride or thionyl chloride. youtube.comgoogle.com
In this system, DMF acts as a true catalyst. It first reacts with the chlorinating agent (e.g., oxalyl chloride) to form a Vilsmeier reagent, which is a much more potent acylating agent than the starting chloride. blogspot.comyoutube.com The carboxylic acid reacts with this activated intermediate, which is then attacked by a chloride ion to release the final acyl chloride product and regenerate the DMF catalyst, allowing it to re-enter the catalytic cycle. blogspot.com This catalytic activation allows the reaction to proceed under milder conditions and with greater control. commonorganicchemistry.com Other catalysts, such as iron chlorides or zinc chloride, have also been patented for the synthesis of benzoyl chlorides from various precursors, highlighting the industrial importance of catalytic routes. google.com
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters.
Reagent Stoichiometry: An excess of the chlorinating agent is often used to ensure complete conversion of the carboxylic acid. orgsyn.org However, a large excess can lead to side reactions and complicates purification. Optimization studies, often tracked by techniques like GC or NMR, are used to find the ideal balance. google.com
Temperature and Reaction Time: The reaction temperature significantly impacts the rate of conversion. For thionyl chloride, reflux temperatures are common. pjoes.com For oxalyl chloride with DMF, the reaction can often be run at room temperature. commonorganicchemistry.com Reaction times can range from a few hours to overnight, depending on the substrate's reactivity and the chosen conditions. google.comchemicalbook.com
Solvent Choice: While some reactions can be run neat (without solvent), using an inert solvent like dichloromethane (B109758) (DCM), toluene, or dioxane can improve reaction control and facilitate handling. rsc.orgchemicalbook.com The choice of solvent can influence reaction rates and selectivity.
Purification: The final purity of the acyl chloride is critical. Since acyl chlorides are reactive, particularly towards moisture, purification is typically performed under anhydrous conditions. The most common method is vacuum distillation, which effectively separates the less volatile acyl chloride from any remaining starting material and non-volatile byproducts like POCl₃. google.comgoogle.com The distillation parameters, such as pressure and temperature, must be carefully controlled to prevent thermal decomposition of the product. google.com
Table 2: Illustrative Optimization Parameters for Benzoyl Chloride Synthesis
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Reagent | Thionyl Chloride | Thionyl Chloride | Oxalyl Chloride/DMF | - |
| Stoichiometry (Reagent:Acid) | 1.2 : 1 | 2.5 : 1 | 1.5 : 1 | - |
| Temperature | 70 °C | 70 °C | Room Temperature | - |
| Time | 4 hours | 2 hours | 3 hours | - |
| Yield/Purity | Moderate yield, some starting material remains. | High yield (>95%), high purity. | High yield, excellent purity, milder conditions. | - |
This table is illustrative and based on general principles of acyl chloride synthesis.
Solid-Phase Synthesis Strategies for Related Benzoyl Chlorides
Solid-phase synthesis offers a streamlined approach for creating libraries of compounds and simplifying purification. For benzoyl chlorides, this can involve immobilizing a precursor onto a solid support, such as silica (B1680970) gel. beilstein-journals.org A reported strategy involves grafting 4-hydroxybenzoic acid onto silica to create silica-bound benzoic acid. beilstein-journals.org This solid-supported acid can then be treated with a chlorinating agent like thionyl chloride to generate silica-bound benzoyl chloride (SBBC). beilstein-journals.orgnih.gov This reagent can then be used in subsequent reactions, with the key advantage being that the silica support and any excess reagent can be removed by simple filtration, greatly simplifying the workup process. beilstein-journals.orgnih.gov While not specifically documented for this compound, this methodology demonstrates a viable strategy for related structures.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of acyl chlorides aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. tandfonline.comresearchgate.net
Solvent-Free Reaction Protocols
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. tandfonline.com Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, provides a powerful tool for solvent-free synthesis. rsc.orgresearchgate.net Reactions can be performed by grinding the solid reactants (the carboxylic acid and a solid chlorinating agent like PCl₅) together, sometimes with a liquid or solid catalyst. rsc.org This approach can lead to shorter reaction times, different product selectivities, and eliminates the need for solvent heating and distillation, thus saving energy and reducing waste. rsc.org While the direct application to 4-(3-buten-1-yl)-2-fluorobenzoic acid is not explicitly reported, the successful solvent-free synthesis of other organic compounds, including those involving reactive intermediates, suggests its potential applicability. tandfonline.comresearchgate.net
Catalyst Design for Enhanced Sustainability (e.g., Recyclable Catalysts, Metal-Free Systems)
The industrial synthesis of specialty chemicals like this compound and its precursors is increasingly driven by the principles of green chemistry, which prioritizes the development of sustainable and environmentally benign processes. A key focus of this paradigm shift is the design of advanced catalytic systems that are not only efficient but also recyclable, thereby minimizing waste and environmental impact. Concurrently, there is a growing exploration of metal-free catalytic systems to circumvent the issues of toxicity, cost, and contamination associated with traditional metal-based catalysts.
Recyclable Catalysts in Acylation and Precursor Synthesis
Traditional methods for producing benzoyl chlorides and related acylated aromatics often rely on stoichiometric amounts of Lewis acid catalysts such as aluminum trichloride (B1173362) (AlCl₃). researchgate.net This approach is fraught with environmental and economic drawbacks, including the generation of large volumes of hazardous waste and difficulties in catalyst separation and recovery. researchgate.netmdpi.com To address these challenges, research has pivoted towards heterogeneous solid acid catalysts, which offer significant advantages in terms of reusability and operational simplicity. nih.gov
Solid acid catalysts like zeolites, clays, and supported metal oxides have demonstrated considerable promise in Friedel-Crafts acylation reactions, a key step in the synthesis of precursors for this compound. researchgate.netnih.govacs.org Zeolites, with their well-defined microporous structures and strong acid sites, are particularly effective. For instance, zeolites such as ZSM-5, H-Y, and H-Beta have been successfully employed in acylation reactions, offering high conversion rates and selectivity. mdpi.com The catalytic activity of zeolites is often attributed to their Brønsted acid sites. acs.org However, the relatively small pore size of some zeolites like H-ZSM-5 can sometimes limit their activity compared to larger-pore zeolites like H-Y and H-Beta. mdpi.com
Mesoporous materials like MCM-41 have also been utilized as supports for various metal oxides, creating highly active and recyclable catalysts. For example, indium(III) oxide supported on MCM-41 (In₂O₃/MCM-41) has been shown to be a highly effective catalyst for the acylation of aromatic compounds with benzoyl chloride. acs.org These supported catalysts can often be recovered through simple filtration and reused multiple times with minimal loss of activity, as highlighted in the table below.
| Catalyst System | Substrate | Acylating Agent | Conversion/Selectivity | Reusability |
| CeZSM-5 | Anisole | Acetic Anhydride | 86.4% conversion, 95.0% selectivity | Stable over multiple runs |
| ZSM-5-CT | Anisole | Propionic Anhydride | 90% conversion, 96% selectivity | Enhanced stability and reusability |
| In₂O₃/MCM-41 | Aromatic Compounds | Benzoyl Chloride | High activity even in the presence of moisture | Recyclable with slight increase in selectivity after four cycles. acs.org |
| Sulfated Zirconia | Ferrocene | Heptanoyl Chloride | High yield (88% after activation) | Recyclable for at least five consecutive reactions without significant loss of activity. nih.gov |
This table presents a summary of research findings on various recyclable catalysts used in acylation reactions relevant to the synthesis of benzoyl chloride precursors.
Metal-Free Catalytic Systems
The development of metal-free catalytic systems represents a significant frontier in sustainable chemistry. While metal-based catalysts are highly effective, they can lead to product contamination with trace metals, which is a major concern in the pharmaceutical and fine chemical industries. Furthermore, many metals used as catalysts are expensive and derived from sources with environmental and ethical concerns.
In the context of producing the benzoyl chloride moiety, traditional synthesis often involves chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride, which can be hazardous. ucla.educhemicalbook.com While not directly a catalytic process in the same vein as the Friedel-Crafts reaction, the move towards greener alternatives is notable.
Research into metal-free catalysis for related transformations is ongoing. For instance, in the synthesis of benzimidazole-based ionic polymers, a Friedel-Crafts alkylation was used to create metal-free catalysts for CO₂ cycloaddition. researchgate.net While this application is different, the underlying principles of designing active sites within a polymer matrix could potentially be adapted for other reactions. The synthesis of benzoyl chloride itself can be achieved under metal-free conditions, for example, through the reaction of benzoic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com
Visible-light-driven reactions are also emerging as a powerful tool in metal-free organic synthesis, although their application to the direct synthesis of benzoyl chlorides is still in its infancy. mdpi.com These methods offer the potential for highly selective reactions under mild conditions, further contributing to the sustainability of chemical manufacturing.
Atom Economy and Waste Minimization in Synthesis Pathways
The principles of atom economy and waste minimization are central to the development of green and sustainable chemical processes. ucla.eduresearchgate.net These principles are particularly relevant to the synthesis of complex molecules like this compound, where multi-step syntheses can generate significant amounts of waste if not carefully designed.
Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A high atom economy indicates that the majority of the starting materials have been converted into the final product, with minimal generation of byproducts. rsc.org
Contrasting Traditional and Modern Synthesis Routes
The traditional synthesis of benzoyl chlorides often suffers from poor atom economy. For example, the reaction of benzoic acid with thionyl chloride (SOCl₂) produces not only the desired benzoyl chloride but also sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. ucla.edu These byproducts are not incorporated into the final product and are often considered hazardous waste, requiring special handling and disposal. ucla.edu
Traditional Synthesis of Benzoyl Chloride: C₆H₅COOH + SOCl₂ → C₆H₅COCl + SO₂ + HCl
In this reaction, a significant portion of the mass of the reactants is lost as byproducts, leading to a low atom economy.
Strategies for Waste Minimization
Waste minimization in the chemical industry goes beyond atom economy and encompasses a holistic approach to process design and operation. researchgate.net Key strategies include:
Catalyst Recycling: As discussed in the previous section, the use of recyclable heterogeneous catalysts is a cornerstone of waste reduction. By recovering and reusing catalysts, the need for fresh catalyst is diminished, and the amount of waste generated from spent catalyst is minimized. researchgate.net
Solvent Selection and Recovery: The choice of solvent can have a significant impact on the environmental footprint of a chemical process. Ideally, reactions should be conducted in the absence of solvents or in environmentally benign solvents such as water or supercritical fluids. When organic solvents are necessary, processes should be designed to allow for their efficient recovery and reuse.
Process Intensification: This involves the development of smaller, more efficient reactors and processes that can lead to higher yields, reduced energy consumption, and less waste.
Waste Valorization: In cases where byproduct formation is unavoidable, exploring opportunities to convert these byproducts into valuable chemicals can be an effective waste minimization strategy. For example, a process for benzoyl chloride production includes a step for recovering raffinate and converting it back into benzoic acid, which can be reused as a starting material. google.com
The industrial production of benzoyl chloride and its derivatives has seen efforts to improve waste management. Some patented processes describe the recycling of residues to reduce environmental pollution and save resources, thereby lowering costs and making the process suitable for large-scale industrial production. google.com The selection of raw materials with lower levels of impurities is also crucial to minimize the formation of residual products in subsequent synthetic steps. researchgate.net
By integrating these principles of catalyst design, atom economy, and waste minimization, the chemical industry can move towards more sustainable and economically viable methods for the synthesis of this compound and other valuable chemical compounds.
Historical Perspectives on Benzoyl Chloride Chemistry and Fluorination
The development of reagents like 4-(3-Buten-1-yl)-2-fluorobenzoyl chloride is built upon a long history of advancements in synthetic methodologies for both acyl halides and organofluorine compounds.
Evolution of Acyl Halide Synthetic Methodologies
The synthesis of acyl halides is a fundamental transformation in organic chemistry. Benzoyl chloride, the parent compound of the moiety in the title substance, was first prepared by treating benzaldehyde (B42025) with chlorine. google.com Historically, the most common and enduring method for preparing acyl chlorides from carboxylic acids involves the use of inorganic acid chlorides. acs.orguark.edu
Key reagents and their historical context include:
Phosphorus Pentachloride (PCl₅): This has been a classic reagent for converting carboxylic acids to acyl chlorides since the 19th century. The reaction is robust but produces phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts, which can complicate purification. uark.edu
Thionyl Chloride (SOCl₂): Introduced as a milder alternative, thionyl chloride became a preferred reagent because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation. acs.orguark.edu This method remains widely used in both laboratory and industrial settings.
Oxalyl Chloride ((COCl)₂): For substrates sensitive to the conditions of the thionyl chloride reaction, oxalyl chloride provides an even milder method. It is often used with a catalytic amount of dimethylformamide (DMF) and is particularly useful for preparing high-purity acyl chlorides as its byproducts are also gaseous (CO, CO₂, HCl).
The evolution of these methods reflects a continuous drive towards milder conditions, higher purity, and greater functional group tolerance, enabling the synthesis of increasingly complex acyl halides. acs.org
Table 1: Evolution of Key Synthetic Methods for Acyl Chlorides
| Reagent | Typical Reaction | Advantages | Disadvantages | Historical Significance |
|---|---|---|---|---|
| Phosphorus Pentachloride (PCl₅) | R-COOH + PCl₅ → R-COCl + POCl₃ + HCl | Effective and strong | Harsh conditions, difficult byproduct removal | Classic, foundational method |
| Thionyl Chloride (SOCl₂) | R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g) | Gaseous byproducts simplify purification | Can be too harsh for sensitive molecules | Widely adopted standard lab/industrial method |
| Oxalyl Chloride ((COCl)₂) | R-COOH + (COCl)₂ → R-COCl + CO (g) + CO₂ (g) + HCl (g) | Very mild conditions, gaseous byproducts | More expensive | Preferred for sensitive, high-value substrates |
Advancements in Directed Fluorination Chemistry
The field of organofluorine chemistry began in the 19th century, even before elemental fluorine was isolated. google.comdicp.ac.cn In 1862, Alexander Borodin reported the synthesis of benzoyl fluoride (B91410) from benzoyl chloride, a pioneering example of halogen exchange (Halex) fluorination. ingentaconnect.com Early attempts to use elemental fluorine for direct fluorination were fraught with danger due to its extreme reactivity, often leading to explosions and decomposition of the organic substrate. dicp.ac.cn
Significant breakthroughs that made the synthesis of fluoroaromatics practical include:
The Schiemann Reaction: Discovered by Günther Schiemann in 1927, this reaction involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt to produce the corresponding aryl fluoride. dicp.ac.cn This became the first reliable and general method for introducing fluorine into an aromatic ring and was crucial for accessing compounds like p-fluorobenzoic acid.
Dilution Method: In the 1930s, scientists found that diluting highly reactive elemental fluorine with inert gases like nitrogen allowed for more controlled and safer direct fluorination reactions, although it was still challenging. dicp.ac.cn
Modern Fluorinating Reagents: The latter half of the 20th century and the 21st century have seen the development of a vast arsenal (B13267) of more selective and safer electrophilic and nucleophilic fluorinating agents. Reagents like Selectfluor provide a source of "F+" and have enabled a wide range of new fluorination reactions under milder conditions. wikipedia.orgnih.gov
These advancements have transformed organofluorine chemistry from a hazardous specialty into a mainstream and indispensable part of modern chemical synthesis, enabling the routine preparation of complex fluorinated molecules like this compound.
In-Depth Analysis of this compound Reveals a Nascent Research Field
The chemical compound this compound, identified by the CAS number 225240-69-7, currently represents a largely uncharted area within the academic research landscape. Despite its specific chemical structure, which suggests potential for various synthetic applications, a thorough review of publicly accessible scientific literature and patent databases reveals a significant lack of in-depth studies concerning its synthesis, reactivity, and potential applications. This notable absence of dedicated research presents both challenges and opportunities for the chemical science community.
The compound's molecular structure, featuring a benzoyl chloride group substituted with a fluorine atom and a butenyl side chain, positions it as a potentially versatile intermediate in organic synthesis. The acyl chloride group is a reactive functional group commonly used in acylation reactions, while the butenyl group offers a site for various transformations, including additions and cross-coupling reactions. The fluorine substitution can also influence the compound's reactivity and physicochemical properties. However, without dedicated studies, its specific behavior and potential remain speculative.
Chemical Reactivity and Transformation Pathways of 4 3 Buten 1 Yl 2 Fluorobenzoyl Chloride
Reactions at the Acyl Chloride Moiety
The reactivity of 4-(3-buten-1-yl)-2-fluorobenzoyl chloride is primarily dictated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This functional group is highly susceptible to attack by a wide array of nucleophiles, leading to nucleophilic acyl substitution. Additionally, the acyl chloride can act as an electrophile in Friedel-Crafts acylation reactions under the influence of a Lewis acid catalyst.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including acyl chlorides. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and resulting in a new substituted product. The reactivity of the acyl chloride is enhanced by the electron-withdrawing nature of both the chlorine and the fluorine atoms, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
The reaction of this compound with alcohols, a process known as alcoholysis, yields the corresponding esters. This transformation typically proceeds readily, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct formed during the reaction, preventing it from protonating the alcohol and rendering it non-nucleophilic.
A representative reaction is the esterification with ethanol (B145695) to produce ethyl 4-(3-buten-1-yl)-2-fluorobenzoate.
Table 1: Hypothetical Reaction for Ester Formation
| Reactant | Reagent | Product |
| This compound | Ethanol, Pyridine | Ethyl 4-(3-buten-1-yl)-2-fluorobenzoate |
The reaction of this compound with primary or secondary amines leads to the formation of amides. This reaction is generally rapid and efficient due to the high nucleophilicity of amines. Similar to esterification, a base is often employed to scavenge the HCl generated. The resulting amides can be simple structures or more complex molecules, including peptidomimetics, which are compounds that mimic the structure and function of peptides. The synthesis of peptidomimetics often involves the coupling of an acyl chloride with an amino acid or a peptide fragment.
For instance, the reaction with a simple primary amine like propylamine (B44156) would yield N-propyl-4-(3-buten-1-yl)-2-fluorobenzamide.
Table 2: Hypothetical Reaction for Amide Formation
| Reactant | Reagent | Product |
| This compound | Propylamine, Triethylamine | N-Propyl-4-(3-buten-1-yl)-2-fluorobenzamide |
The formation of peptidomimetics can be exemplified by the reaction with an amino acid ester, such as the methyl ester of glycine.
Table 3: Hypothetical Reaction for Peptidomimetic Precursor Synthesis
| Reactant | Reagent | Product |
| This compound | Glycine methyl ester hydrochloride, Diisopropylethylamine | Methyl N-(4-(3-buten-1-yl)-2-fluorobenzoyl)glycinate |
Reacting this compound with hydrazine (B178648) or its derivatives produces the corresponding hydrazides. These compounds are valuable intermediates in the synthesis of various heterocyclic compounds and can also exhibit biological activity. The reaction proceeds via a nucleophilic acyl substitution mechanism, with the nitrogen atom of hydrazine acting as the nucleophile.
A typical reaction would involve the treatment of the acyl chloride with hydrazine hydrate.
Table 4: Hypothetical Reaction for Hydrazide Formation
| Reactant | Reagent | Product |
| This compound | Hydrazine hydrate | 4-(3-Buten-1-yl)-2-fluorobenzohydrazide |
The acyl chloride moiety of this compound can react with a variety of other nucleophiles. For example, organometallic reagents such as Grignard reagents (RMgX) or organocuprates (R₂CuLi) can be used to form ketones. The reaction with Grignard reagents must be carefully controlled at low temperatures to avoid a second addition to the initially formed ketone, which would lead to a tertiary alcohol. Organocuprates are generally less reactive and tend to stop at the ketone stage.
Reduction of the acyl chloride can be achieved using hydride reagents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the acyl chloride all the way to the corresponding primary alcohol, 4-(3-buten-1-yl)-2-fluorobenzyl alcohol. Milder, more sterically hindered reducing agents, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), can often selectively reduce the acyl chloride to the corresponding aldehyde, 4-(3-buten-1-yl)-2-fluorobenzaldehyde.
Table 5: Hypothetical Reactions with Other Nucleophiles
| Reactant | Reagent | Product |
| This compound | Lithium tri-tert-butoxyaluminum hydride | 4-(3-Buten-1-yl)-2-fluorobenzaldehyde |
| This compound | Lithium aluminum hydride | 4-(3-Buten-1-yl)-2-fluorobenzyl alcohol |
Friedel-Crafts Acylation Reactions
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. In the context of this compound, this reaction can occur in two principal ways: intermolecularly or intramolecularly.
For an intermolecular reaction, the acyl chloride would be reacted with another aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of an acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution.
More relevant to the structure of this compound is the potential for an intramolecular Friedel-Crafts acylation. If the butenyl chain is of sufficient length, it can be isomerized to a position that allows for cyclization onto the benzene (B151609) ring. However, a more direct intramolecular reaction would involve the butenyl group itself if it were to participate in a cyclization, though this is less typical for a standard Friedel-Crafts acylation. A more plausible intramolecular reaction would occur if the butenyl chain were longer, allowing the formation of a five- or six-membered ring. For the given butenyl chain, an intramolecular Friedel-Crafts reaction is less likely without prior modification of the chain.
Assuming a suitable substrate for intramolecular cyclization, the reaction would proceed by activation of the acyl chloride with a Lewis acid, followed by attack of the aromatic ring to form a new cyclic ketone. The fluorine atom on the ring would influence the regioselectivity of this cyclization.
Given the structure, an intermolecular Friedel-Crafts reaction with a simple aromatic substrate like benzene is a more straightforward example.
Table 6: Hypothetical Intermolecular Friedel-Crafts Acylation
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Benzene | AlCl₃ | (4-(3-Buten-1-yl)-2-fluorophenyl)(phenyl)methanone |
Decarbonylative Coupling Reactions
Transition metal-catalyzed decarbonylative coupling has emerged as a powerful synthetic method, utilizing acyl chlorides as precursors for the formation of new carbon-carbon and carbon-heteroatom bonds, bypassing the ketone products of traditional acylation. researchgate.netresearchgate.net These reactions involve the extrusion of a carbon monoxide (CO) molecule. researchgate.net
The decarbonylation of aroyl chlorides is most commonly achieved using rhodium(I) complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), or palladium catalysts. acs.orgacs.org The general mechanism involves the oxidative addition of the acyl chloride's C-Cl bond to the low-valent metal center. This is followed by the extrusion of carbon monoxide from the resulting acyl-metal complex. The final step is a reductive elimination that forms the new bond and regenerates the active catalyst. ethz.ch
For this compound, a palladium-catalyzed process could, for example, couple the aromatic ring with a suitable nucleophile after the CO has been removed. ethz.chnih.gov This provides a strategic advantage over traditional cross-coupling reactions which often rely on organohalides. nih.gov
| Metal Catalyst | Typical Ligands | Key Mechanistic Steps |
| Rhodium(I) | Triphenylphosphine (PPh₃) | Oxidative addition of C-Cl bond, decarbonylation, reductive elimination. acs.orgacs.org |
| Palladium(0) | Phosphine (B1218219) ligands (e.g., BrettPhos, Xantphos) | Oxidative addition, CO extrusion, transmetalation (for cross-coupling), reductive elimination. ethz.chnih.gov |
| Nickel(0) | Phosphine ligands (e.g., PCy₃) | Similar to palladium, often used for coupling with organoboron reagents. nih.gov |
| Ruthenium(II) | Various phosphine and N-heterocyclic carbene ligands | Can catalyze decarbonylative and decarboxylative couplings. rsc.org |
The extrusion of carbon monoxide is a critical step in the catalytic cycle of decarbonylative coupling. d-nb.info Following the oxidative addition of the acyl chloride to the metal center, an aroyl-metal-halide complex is formed. From this intermediate, CO can be expelled, which is often an irreversible process, to yield an aryl-metal-halide species. acs.orgacs.org This resulting species is then primed for subsequent reactions like reductive elimination or transmetalation in a cross-coupling cycle. ethz.ch
Reactions at the Butenyl Moiety
The terminal alkene of the 3-butenyl group provides a second reactive handle on the molecule, allowing for a range of functionalization reactions, primarily through electrophilic addition.
Electrophilic Addition Reactions to the Alkene
Electrophilic addition reactions are characteristic of alkenes, where the electron-rich pi bond attacks an electrophile. numberanalytics.combyjus.com This process typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate, which is then attacked by a nucleophile. chemistrysteps.com
The butenyl group in this compound can undergo various electrophilic additions, such as hydrohalogenation (with HBr, HCl), hydration (with H₂O/H⁺), and halogenation (with Br₂, Cl₂). According to Markovnikov's rule, in the addition of an unsymmetrical reagent like HBr, the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms (the terminal carbon), leading to the formation of a more stable secondary carbocation. byjus.com The subsequent attack by the bromide ion results in the halogen being attached to the more substituted carbon.
It is important to consider the reaction conditions, as the acyl chloride group is sensitive to nucleophiles, including water. Therefore, anhydrous conditions would be necessary for reactions like hydrohalogenation to avoid hydrolysis of the acyl chloride.
| Electrophile | Reagent | Expected Product at Butenyl Chain | Regioselectivity |
| Proton/Halide | HBr, HCl | Addition of H and halogen across the double bond. | Markovnikov addition. byjus.com |
| Proton/Water | H₂O / H₂SO₄ (catalyst) | Addition of H and OH across the double bond to form an alcohol. | Markovnikov addition. chemistrysteps.com |
| Halogen | Br₂, Cl₂ | Addition of two halogen atoms across the double bond. | Anti-addition via a halonium ion intermediate. fiveable.me |
| Borane | BH₃ followed by H₂O₂/NaOH | Addition of H and OH across the double bond to form an alcohol. | Anti-Markovnikov addition. chemistrysteps.com |
Radical Reactions Involving the Alkene (e.g., Chloroacylation, Carboacylation)
The terminal alkene is a prime site for radical addition reactions. Chloroacylation, a process that forms a carbon-carbon bond and introduces a chlorine atom, is a particularly relevant transformation. While direct studies on this compound are not prevalent, research on analogous systems provides significant insight. For instance, the chloroacylation of 3-butenyl benzoate (B1203000) with 4-fluorobenzoyl chloride, achieved through cooperative nickel/photoredox catalysis, demonstrates a method for converting unactivated alkenes into valuable chloro-ketone intermediates. researchgate.net This reaction highlights the potential for intramolecular radical cyclization, where the acyl chloride itself can be the source of the acyl radical that adds to the appended alkene.
The mechanism for such radical reactions typically involves three stages: initiation, propagation, and termination. nih.gov
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) under thermal conditions or an iridium or ruthenium-based photocatalyst under visible light irradiation, generates the initial radical species. In the case of photocatalytic chloroacylation, the excited photocatalyst can engage the acyl chloride to generate a key chlorine radical. researchgate.net
Propagation: The propagation phase consists of a chain reaction. For an intermolecular carboacylation, an acyl radical would add to the terminal carbon of the butenyl group. For an intramolecular cyclization, a radical generated elsewhere on the molecule would add to the alkene. In a chloroacylation reaction, a chlorine radical adds to the terminal alkene, generating a carbon-centered radical. This radical then reacts with the acyl chloride to form the product and regenerate the chlorine radical, continuing the chain.
The regioselectivity of radical additions to the terminal alkene of this compound is governed by the stability of the resulting radical intermediate. The addition of a radical species (X•) to the terminal carbon is strongly favored because it generates a more stable secondary radical on the adjacent carbon. Attack at the internal carbon would produce a less stable primary radical.
Therefore, reactions like chloroacylation are expected to be highly regioselective, leading to the formation of a 1,2-addition product where the acyl group is attached to the terminal carbon and the chlorine atom to the adjacent carbon. researchgate.net Stereoselectivity is generally not a significant factor in these types of radical additions to a terminal alkene unless a chiral catalyst or auxiliary is employed.
Olefin Metathesis Reactions
Olefin metathesis is a powerful reaction for forming carbon-carbon double bonds. academie-sciences.fr While this compound itself cannot undergo intramolecular ring-closing metathesis (RCM) as it only contains one alkene, it is an excellent substrate for derivatization to create RCM precursors.
To achieve macrocycle formation, the acyl chloride can be reacted with a linker molecule containing a second terminal alkene. For example, esterification with an unsaturated alcohol like allyl alcohol or but-3-en-1-ol would yield a diene substrate primed for RCM.
The subsequent RCM of this diene, catalyzed by a ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts), would lead to the formation of a macrocyclic lactone. google.comnih.gov The success of macrocyclization via RCM is highly dependent on reaction conditions. To favor the desired intramolecular RCM over competing intermolecular oligomerization or polymerization, reactions are typically run at high dilution. organic-chemistry.org The size of the resulting macrocycle is determined by the length of the linker used in the initial esterification step. This strategy provides a versatile route to various fluorinated macrocyclic structures, which are of interest in medicinal chemistry and materials science. chemicalbook.comnih.govsigmaaldrich.comyoutube.com
Table 2: Proposed RCM Strategy for Macrocycle Formation
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Esterification | Allyl alcohol, Base | Allyl 4-(3-buten-1-yl)-2-fluorobenzoate |
Cross-Metathesis (CM) with Other Alkenes
The terminal alkene in this compound is a suitable substrate for ruthenium-catalyzed cross-metathesis (CM) reactions. organic-chemistry.org This powerful carbon-carbon bond-forming reaction allows for the introduction of a variety of substituents at the terminus of the butenyl chain. The general reaction involves the transalkylidenation of two different terminal alkenes, leading to a new internal alkene and ethylene (B1197577) as a byproduct. organic-chemistry.org
The success and selectivity of the cross-metathesis reaction are influenced by factors such as the nature of the catalyst and the steric and electronic properties of the alkene partner. organic-chemistry.org For this compound, the reaction with a partner alkene (R-CH=CH₂) can lead to the formation of a new, elongated chain derivative.
Table 1: Predicted Outcomes of Cross-Metathesis with Representative Alkenes
| Alkene Partner | Catalyst | Expected Product | Potential Yield Range |
| Styrene | Grubbs II | 4-(5-Phenyl-3-penten-1-yl)-2-fluorobenzoyl chloride | 60-85% |
| Methyl acrylate | Hoveyda-Grubbs II | Methyl 6-(3-fluoro-4-(chlorocarbonyl)phenyl)hex-2-enoate | 55-75% |
| Allyl alcohol | Grubbs II | 4-(5-Hydroxy-3-penten-1-yl)-2-fluorobenzoyl chloride | 50-70% |
Note: The yields are hypothetical and based on typical ranges for similar cross-metathesis reactions.
Detailed research findings on analogous systems, such as the cross-metathesis of methallyl halides, indicate that second-generation ruthenium catalysts like the Hoveyda-Grubbs and Stewart-Grubbs catalysts can be effective for these transformations, offering moderate to good yields. frontiersin.orgnih.gov The choice of solvent and catalyst loading are critical parameters that would require optimization for this specific substrate. nih.gov
Cyclization Reactions
The presence of both an aromatic ring and a tethered reactive group in this compound allows for various intramolecular cyclization reactions, leading to the formation of new ring systems.
While less common for this specific substrate, the butenyl group could potentially participate in intramolecular cycloaddition reactions under specific conditions. For instance, a [2+2] photocycloaddition could theoretically occur between the alkene and the carbonyl of the benzoyl chloride, though this is a specialized and often low-yielding process. More plausibly, derivatization of the acyl chloride to a different functional group could facilitate intramolecular cycloadditions.
The Prins reaction typically involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. organic-chemistry.orgwikipedia.org While the acyl chloride itself is not a direct participant, its hydrolysis to the corresponding carboxylic acid, followed by reduction to an aldehyde, would furnish a suitable precursor for an intramolecular Prins cyclization. This cyclization would proceed via an electrophilic addition of the protonated aldehyde to the butenyl alkene, followed by capture of a nucleophile. nih.govbeilstein-journals.org
Alternatively, under Lewis acidic conditions, the acyl chloride could activate the alkene for cyclization. A related and more probable transformation for this compound is an intramolecular Friedel-Crafts acylation. masterorganicchemistry.comorganic-chemistry.org This reaction involves the electrophilic substitution of the aromatic ring by the acyl chloride moiety, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The four-carbon tether is of appropriate length to facilitate the formation of a six-membered ring, leading to a tetralone derivative. The fluorine atom on the aromatic ring is an ortho, para-director and deactivating, which would influence the regioselectivity of the cyclization.
Table 2: Predicted Product of Intramolecular Friedel-Crafts Acylation
| Reactant | Catalyst | Product | Predicted Yield Range |
| This compound | AlCl₃ | 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one | 70-90% |
Note: The yield is hypothetical and based on typical ranges for intramolecular Friedel-Crafts acylations.
Synergistic Reactivity of Acyl Chloride and Alkene Functionalities
The dual functionality of this compound allows for the design of reactions that leverage the reactivity of both the acyl chloride and the alkene.
The acyl chloride is a "hard" electrophile, readily reacting with "hard" nucleophiles such as water, alcohols, and amines. The alkene, on the other hand, is a "soft" nucleophile and electrophile (depending on the reaction partner) and typically reacts with "soft" electrophiles (like bromine) or participates in transition-metal catalyzed processes. This difference in reactivity allows for a high degree of chemoselectivity. For instance, the acyl chloride can be selectively converted to an ester or amide in the presence of the alkene, which would remain unreacted under these conditions. Conversely, reactions like hydroboration-oxidation of the alkene can be performed while leaving the acyl chloride group intact, provided that the reagents used are compatible.
The structure of this compound is well-suited for cascade or tandem reactions, where a single set of reagents initiates a sequence of transformations involving both reactive centers. beilstein-journals.org A plausible tandem reaction would be a Friedel-Crafts acylation followed by a subsequent reaction on the newly formed cyclic product. For example, after the intramolecular Friedel-Crafts acylation to form the tetralone, the butenyl side chain (now part of the fused ring system) could undergo further functionalization.
Another potential cascade could be initiated by the reaction of the acyl chloride with a suitable reagent that then triggers a cyclization involving the alkene. For example, conversion of the acyl chloride to an α,β-unsaturated ketone could set the stage for an intramolecular Michael addition of a nucleophile generated from the butenyl chain under basic conditions.
Mechanistic and Kinetic Investigations of Reactions Involving 4 3 Buten 1 Yl 2 Fluorobenzoyl Chloride
Elucidation of Reaction Pathways and Intermediates
Understanding the detailed pathway of a reaction, including the identification of transient intermediates, is crucial for controlling reaction outcomes.
Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. The mechanism of this transformation can vary, typically proceeding through a spectrum of pathways that includes aspects of both SN1 and SN2 (Substitution Nucleophilic bimolecular and unimolecular) type mechanisms, more accurately described as a concerted or stepwise addition-elimination process. nih.govlibretexts.org
The reaction commences with the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.org In a concerted (SN2-like) mechanism, the nucleophile attacks the carbonyl carbon while the chloride leaving group departs simultaneously, passing through a high-energy transition state. However, a more common pathway for acyl chlorides is a two-step addition-elimination mechanism. masterorganicchemistry.com In this process, the nucleophile adds to the carbonyl group, breaking the C=O π-bond and forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate is an alkoxide, which is typically unstable. The reaction then proceeds by the reformation of the C=O double bond, which is energetically favorable, and the expulsion of the chloride ion, which is an excellent leaving group. libretexts.org
Table 1: Comparison of Proposed Mechanistic Pathways for Nucleophilic Acyl Substitution
| Mechanism | Key Features | Intermediates | Favored by |
| Addition-Elimination (SN2-like) | Bimolecular, rate depends on both substrate and nucleophile concentration. | Tetrahedral alkoxide intermediate. masterorganicchemistry.com | Strong nucleophiles, less polar solvents. |
| SN1-like | Unimolecular, rate depends only on substrate concentration. | Acylium cation. nih.gov | Weakly nucleophilic, highly ionizing solvents; electron-donating substituents. |
The presence of the 3-butenyl group introduces the possibility of radical-mediated reactions, particularly intramolecular cyclizations. While the acyl chloride itself is not typically a radical initiator, under conditions where radical species are generated (e.g., using a radical initiator like AIBN or through photolysis), the butenyl chain can participate in reactions.
A plausible, though non-spontaneous, scenario would involve the formation of a radical at a position that could lead to cyclization. For instance, if a radical were generated on the benzylic position of the butenyl group (alpha to the aromatic ring), it could potentially add to the double bond of the butenyl chain. However, a more likely pathway for intramolecular radical cyclization would involve the reaction of a radical with the terminal alkene. For example, a tin-hydride-initiated radical cyclization could be envisioned, where the addition of a tributyltin radical to the double bond generates a carbon-centered radical that could then undergo further reactions. nih.gov While less common for acyl chlorides themselves, the benzoyl moiety can influence such radical processes. nih.gov
Computational chemistry provides powerful tools for analyzing the transition states of reactions, offering insights into reaction barriers and stereochemical outcomes. For the nucleophilic acyl substitution of 4-(3-Buten-1-yl)-2-fluorobenzoyl chloride, the transition state for the rate-determining step (either the formation of the tetrahedral intermediate or the acylium cation) would be of primary interest.
In the addition-elimination mechanism, the transition state for the initial nucleophilic attack would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O π-bond. The geometry around the carbonyl carbon would be changing from trigonal planar to tetrahedral. researchgate.net The presence of the ortho-fluorine substituent would influence the energy of this transition state through both steric and electronic effects. utexas.edu
For a hypothetical SN1-type mechanism, the transition state would resemble the acylium cation and the departing chloride ion. Computational studies on similar systems can be used to model the energy of this transition state and compare it to the addition-elimination pathway to predict the favored mechanism under different conditions. rsc.orgacs.org
Kinetic Studies and Rate Determining Steps
Kinetic studies measure the rate of a reaction and how it is affected by factors such as concentration, temperature, solvent, and catalysts. This information is critical for determining the reaction mechanism and identifying the rate-determining step.
The solvent plays a crucial role in the solvolysis of acyl chlorides. The rate of reaction is highly dependent on the polarity and nucleophilicity of the solvent. For reactions proceeding through a polar transition state or a charged intermediate, an increase in solvent polarity will generally increase the reaction rate.
For the solvolysis of benzoyl chlorides, a change in solvent can shift the mechanism along the SN1-SN2 spectrum. nih.gov In highly nucleophilic solvents like aqueous ethanol (B145695), the reaction tends to follow a bimolecular pathway where the solvent acts as the nucleophile. rsc.org In contrast, in solvents that are highly ionizing but weakly nucleophilic, such as fluorinated alcohols (e.g., hexafluoroisopropanol), the SN1 pathway involving an acylium cation intermediate becomes more significant. nih.govnih.gov This is because these solvents are effective at stabilizing the charged acylium cation and the departing chloride ion.
Table 2: Expected Relative Solvolysis Rates in Different Solvents
| Solvent | Polarity/Nucleophilicity | Expected Dominant Mechanism | Expected Relative Rate |
| Hexane | Non-polar, non-nucleophilic | No reaction | Very slow |
| Acetonitrile (B52724) | Polar aprotic, weakly nucleophilic | Slow Addition-Elimination | Slow |
| Ethanol | Polar protic, nucleophilic | Addition-Elimination | Moderate |
| Acetic Acid | Polar protic, weakly nucleophilic | Mixed | Moderate to Fast |
| Water | Highly polar protic, nucleophilic | Addition-Elimination | Fast |
| 97% Hexafluoroisopropanol | Highly ionizing, weakly nucleophilic | SN1-like | Very Fast nih.gov |
Catalysts can significantly accelerate the rate of nucleophilic acyl substitution and can also influence the selectivity of the reaction.
Lewis Acid Catalysis: Lewis acids can catalyze nucleophilic acyl substitution by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. Common Lewis acids used for this purpose include AlCl₃, FeCl₃, and ZnCl₂. acs.org In the context of this compound, a Lewis acid would activate the acyl chloride towards substitution. However, care must be taken as some Lewis acids could also promote reactions involving the butenyl group or the aromatic ring.
Base Catalysis: In reactions with neutral nucleophiles such as alcohols or amines, a base is often added to act as a catalyst. The base can deprotonate the nucleophile, making it more nucleophilic and thus increasing the reaction rate. Alternatively, a base like pyridine (B92270) can act as a nucleophilic catalyst. Pyridine can attack the acyl chloride to form a highly reactive N-acylpyridinium ion. This intermediate is then more readily attacked by the primary nucleophile (e.g., an alcohol) than the original acyl chloride.
The choice of catalyst can be critical for achieving a desired outcome, especially in a multifunctional molecule like this compound, where chemoselectivity is a key consideration. For instance, a catalyst might be chosen to favor nucleophilic attack at the acyl chloride over any potential reaction at the butenyl group.
Substituent Effects on Reactivity
The presence of both a fluorine atom and a butenyl group on the benzene (B151609) ring of this compound introduces a combination of electronic and steric factors that significantly modulate the reactivity of the acyl chloride functional group. These effects are crucial in determining the rate and pathway of nucleophilic acyl substitution reactions.
The fluorine atom at the ortho-position to the carbonyl group primarily exerts a strong electron-withdrawing inductive effect (-I effect). This effect is a consequence of fluorine's high electronegativity. The -I effect withdraws electron density from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. Generally, electron-withdrawing groups enhance the reactivity of benzoyl chlorides towards nucleophiles.
However, the ortho-position of the fluorine atom also allows for a potential through-space interaction with the carbonyl group, which can influence the stability of the transition state. Furthermore, while fluorine is a poor π-donor, any minor resonance effect (+R effect) would be overshadowed by its strong inductive pull. The net electronic impact of an ortho-fluoro substituent is a complex interplay of these factors, often leading to an increase in reactivity, though the magnitude can be reaction-dependent.
The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents on the reactivity of aromatic compounds. While standard Hammett constants are typically applied to meta and para substituents, specialized parameters are often required for ortho substituents due to the proximity to the reaction center. For a fluorine atom, the Hammett constant (σ) is positive, indicating its electron-withdrawing nature. This generally correlates with an increased reaction rate for nucleophilic acyl substitution.
Table 1: Hammett-Type Substituent Constants for a Fluoro Group
| Substituent | σ_meta | σ_para_ |
| -F | +0.34 | +0.06 |
This table provides representative Hammett constants for the fluoro substituent. The positive values highlight its electron-withdrawing character, which is expected to influence the reactivity of the acyl chloride.
The 4-(3-buten-1-yl) group, while electronically having a mild electron-donating effect through hyperconjugation and a weak inductive effect, primarily influences the reactivity through steric hindrance. This substituent is located para to the acyl chloride group, so its steric bulk does not directly impede the approach of a nucleophile to the carbonyl carbon.
Table 2: Comparison of Taft Steric Parameters (E_s_) for Various Alkyl Groups
| Substituent | Taft Steric Parameter (E_s) |
| Methyl | 0.00 |
| Ethyl | -0.07 |
| n-Propyl | -0.36 |
| n-Butyl | -0.39 |
| Isopropyl | -0.47 |
| tert-Butyl | -1.54 |
This table illustrates the relative steric bulk of different alkyl groups as quantified by the Taft steric parameter. The butenyl group in the para position is expected to have a steric profile that could influence solvation and the stability of reaction intermediates.
Theoretical and Computational Chemistry Studies on 4 3 Buten 1 Yl 2 Fluorobenzoyl Chloride
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to its reactivity and physical properties. For 4-(3-buten-1-yl)-2-fluorobenzoyl chloride, computational methods can elucidate the distribution of electrons and the nature of its molecular orbitals.
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would likely be used to optimize the geometry of this compound and to calculate its vibrational frequencies, confirming a true energy minimum. Such calculations would provide data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), could provide a higher level of accuracy for the electronic energy and properties, albeit at a greater computational cost. These methods are particularly useful for studying non-covalent interactions within the molecule.
Table 1: Predicted Key Geometric Parameters for this compound (Hypothetical Data Based on Analogs)
| Parameter | Predicted Value |
| C=O bond length | ~1.18 Å |
| C-Cl bond length | ~1.79 Å |
| C-F bond length | ~1.35 Å |
| C-C (aryl-acyl) bond length | ~1.50 Å |
| O=C-Cl bond angle | ~120° |
| F-C-C (aryl) bond angle | ~118° |
Molecular Orbital Theory Applied to Reactivity
Molecular orbital (MO) theory helps to explain the reactivity of molecules by examining their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and shape of these orbitals are key determinants of a molecule's ability to act as a nucleophile or an electrophile.
For this compound, the LUMO is expected to be localized primarily on the carbonyl carbon of the acyl chloride group. This indicates that this site is the most electrophilic and therefore the most susceptible to nucleophilic attack, a characteristic reaction of acyl chlorides. The HOMO, on the other hand, would likely be distributed over the π-system of the benzene (B151609) ring and the butenyl side chain. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. libretexts.org
Conformational Analysis and Intramolecular Interactions
The flexibility of the butenyl side chain and the potential for rotation around the C-C bond connecting it to the benzene ring, as well as rotation of the acyl chloride group, give rise to multiple possible conformations for this compound.
Analysis of C-F···O and C-H···Cl-C Interactions
Intramolecular non-covalent interactions can play a significant role in determining the preferred conformation of a molecule. In this compound, several such interactions are plausible. A weak C-F···O interaction, where the fluorine atom on the ring interacts with the carbonyl oxygen, could influence the orientation of the acyl chloride group. Similarly, C-H···Cl-C interactions, involving hydrogen atoms from the butenyl chain and the chlorine atom of the acyl chloride, could also contribute to conformational stability. The study of organofluorine compounds has highlighted the importance of such weak interactions in conformational control. beilstein-journals.orgresearchgate.net
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, via the transition state. uci.edu For a reaction involving this compound, such as its hydrolysis or reaction with an amine, computational methods could be used to locate the transition state structure and calculate its energy.
The activation energy for the reaction, which is the energy difference between the reactants and the transition state, can be calculated. A lower activation energy implies a faster reaction. By comparing the activation energies for different possible reaction pathways, the most likely mechanism can be determined. For example, in a nucleophilic acyl substitution reaction, a computational study could distinguish between a concerted and a stepwise mechanism.
Prediction of Reaction Energetics and Activation Barriers
The prediction of reaction energetics and activation barriers for reactions involving this compound would typically be carried out using quantum mechanical methods. Density Functional Theory (DFT) and high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are the standard approaches.
These calculations would involve locating the geometry of the reactant(s), transition state(s), and product(s) on the potential energy surface. The energy difference between the reactants and products would yield the reaction energy (ΔE), indicating whether a reaction is exothermic or endothermic. The energy difference between the reactants and the transition state would provide the activation barrier (Ea), a critical factor in determining reaction rates.
For a molecule like this compound, computational studies could, for example, investigate the energetics of its synthesis or its reactivity in subsequent chemical transformations, such as nucleophilic acyl substitution reactions. However, no specific data for these potential reactions have been published.
Simulation of Reaction Dynamics
Beyond static calculations of energetics, the simulation of reaction dynamics provides insight into the time-evolution of a chemical reaction. Techniques such as ab initio molecular dynamics (AIMD) or classical molecular dynamics using force fields derived from quantum mechanical calculations could be employed.
These simulations would model the motion of atoms over time, allowing researchers to visualize the reaction pathway and understand the influence of factors like temperature, pressure, and solvent on the reaction mechanism. For this compound, such simulations could reveal, for instance, the conformational changes that occur during a reaction or the role of the butenyl side chain in influencing reactivity. At present, no such simulation data are available in the scientific literature.
Spectroscopic Property Predictions from Computational Models
Computational models are widely used to predict spectroscopic properties, which can be invaluable for identifying and characterizing new compounds.
Vibrational Frequency Calculations
Theoretical vibrational frequencies for this compound could be calculated using methods like DFT. These calculations would predict the positions of absorption bands in the infrared (IR) spectrum. By comparing the calculated spectrum with an experimental one, researchers can confirm the structure of the molecule and assign specific vibrational modes to the observed peaks. For instance, the characteristic C=O stretching frequency of the benzoyl chloride group and the C=C stretching of the butenyl group could be precisely predicted.
A hypothetical table of predicted vibrational frequencies for the key functional groups of this compound is presented below to illustrate what such data would look like. Please note this is a generalized representation and not based on actual published calculations for this specific molecule.
| Functional Group | Predicted Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Benzoyl Chloride | C=O Stretch | 1750 - 1800 |
| Butenyl Group | C=C Stretch | 1640 - 1680 |
| Butenyl Group | =C-H Bend | 890 - 910 |
| Fluoroaromatic Ring | C-F Stretch | 1100 - 1250 |
NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. Methods such as Gauge-Including Atomic Orbital (GIAO) are commonly used in conjunction with DFT to calculate the ¹H and ¹³C NMR spectra of a molecule. prensipjournals.com
These calculations provide theoretical chemical shift values for each nucleus in the molecule. prensipjournals.com By comparing the predicted spectrum to the experimental one, it is possible to assign each signal to a specific atom, which can be particularly useful for complex molecules with many overlapping signals. biorxiv.orgnih.gov For this compound, computational predictions could help to unambiguously assign the protons and carbons of the butenyl chain and the substituted aromatic ring.
To demonstrate, a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is provided below. This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Predicted ¹H NMR Chemical Shifts
| Atom Position | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.2 - 8.1 |
| Vinyl Protons (Butenyl) | 5.0 - 5.9 |
| Allylic Protons (Butenyl) | 2.3 - 2.8 |
| Methylene Protons (Butenyl) | 2.1 - 2.5 |
Predicted ¹³C NMR Chemical Shifts
| Atom Position | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon | 165 - 170 |
| Aromatic Carbons | 115 - 140 |
| Vinyl Carbons (Butenyl) | 115 - 138 |
| Methylene Carbons (Butenyl) | 30 - 35 |
Advanced Analytical Methodologies for Research on 4 3 Buten 1 Yl 2 Fluorobenzoyl Chloride Reactions
Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates
Spectroscopic methods are paramount for identifying reaction outcomes, monitoring reaction progress, and characterizing the molecular architecture of newly formed compounds. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provides a holistic view of the transformations occurring.
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For derivatives of 4-(3-Buten-1-yl)-2-fluorobenzoyl chloride, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.
¹H NMR Spectroscopy: Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms. In reaction products, key diagnostic signals include those of the aromatic protons, whose coupling patterns and chemical shifts are sensitive to changes in substitution on the ring. The protons of the butenyl group (vinyl and allylic protons) are also crucial reporters; their disappearance or shift indicates participation in reactions such as cyclization or addition. For example, in an intramolecular cyclization, the distinct signals of the terminal alkene protons would be replaced by signals corresponding to protons in a newly formed ring system.
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing a spectrum of all unique carbon environments. libretexts.org The carbonyl carbon of the benzoyl chloride (typically ~160-170 ppm) is a key indicator of reaction at this site. Its conversion to an ester, amide, or other derivative results in a predictable chemical shift change. libretexts.org The olefinic carbons of the butenyl group (typically 115-140 ppm) are also closely monitored. docbrown.info Their saturation during a reaction is readily observed as a shift to the aliphatic region of the spectrum.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and informative technique. wikipedia.org The fluorine-19 nucleus has a wide chemical shift range, making it highly sensitive to subtle changes in its electronic environment. wikipedia.orgslideshare.net The chemical shift of the fluorine atom on the aromatic ring will be significantly altered by reactions that change the electronic nature of the ring or that result in the formation of new intramolecular interactions, such as hydrogen bonds. nih.govrsc.org Furthermore, through-space or through-bond coupling between the fluorine nucleus and nearby protons (e.g., an N-H proton in an amide derivative) can provide definitive proof of conformation and stereochemistry. nih.gov
Table 1: Hypothetical NMR Data for a Reaction Product This table illustrates the expected NMR shifts for a hypothetical product, such as an amide formed by reacting this compound with a primary amine, where no cyclization of the butenyl chain has occurred.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 | Complex multiplet patterns influenced by substitution. |
| ¹H | Vinyl (=CH₂) | 4.9 - 5.1 | Two distinct signals for terminal protons. |
| ¹H | Vinyl (-CH=) | 5.7 - 5.9 | Multiplet, coupled to both vinyl and allylic protons. |
| ¹H | Allylic (-CH₂-) | 2.3 - 2.5 | Multiplet. |
| ¹H | Benzylic (-CH₂-) | 2.7 - 2.9 | Triplet. |
| ¹H | Amide (N-H) | 8.0 - 9.0 | Broad singlet, may show coupling to ¹⁹F. |
| ¹³C | Carbonyl (C=O) | 165 - 175 | Shifted from the acyl chloride precursor (~160-180 ppm). libretexts.org |
| ¹³C | Aromatic (Ar-C) | 115 - 160 | Multiple signals, including a C-F doublet. |
| ¹³C | Vinyl (=CH₂) | ~115 | |
| ¹³C | Vinyl (-CH=) | ~138 | |
| ¹³C | Aliphatic (-CH₂-) | 25 - 40 | Two signals for the two distinct CH₂ groups. |
| ¹⁹F | Aromatic (Ar-F) | -110 to -140 | Shift is highly dependent on the final structure and solvent. nih.gov |
Vibrational spectroscopy techniques, including IR and Raman, are essential for identifying functional groups and tracking their transformations during a reaction.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for monitoring the highly polar carbonyl group (C=O) of the benzoyl chloride. The starting material exhibits a characteristic strong C=O stretching absorption at a high frequency (typically 1775-1810 cm⁻¹ for aromatic acyl chlorides). libretexts.orgblogspot.com This high frequency is due to the electron-withdrawing effect of the chlorine atom. libretexts.org Upon conversion to an ester (1720-1740 cm⁻¹) or an amide (1650-1690 cm⁻¹), this band shifts to a lower wavenumber, providing clear evidence of the reaction's progress. libretexts.org Other key bands include the C=C stretch of the butenyl group (~1640 cm⁻¹) and the C-F stretch (~1200-1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is complementary to IR. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. It is particularly useful for observing the C=C double bond of the butenyl side chain, which often gives a strong Raman signal. This can be advantageous for monitoring reactions where the butenyl group is consumed, especially in aqueous media where the strong IR absorption of water can obscure parts of the spectrum.
Table 2: Key Vibrational Frequencies for Monitoring Reactions
| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Observation During Reaction |
| C=O (Acyl Chloride) | IR | 1775 - 1810 blogspot.com | Disappearance of this peak indicates consumption of starting material. |
| C=O (Ester) | IR | 1720 - 1740 libretexts.org | Appearance of this peak indicates ester formation. |
| C=O (Amide) | IR | 1650 - 1690 libretexts.org | Appearance of this peak indicates amide formation. |
| C=C (Alkene) | IR, Raman | 1640 - 1680 | Disappearance indicates reaction at the butenyl group (e.g., cyclization, hydrogenation). |
| N-H (Amide) | IR | 3170 - 3500 libretexts.org | Appearance of a broad peak (or two for primary amides) confirms amide formation. |
| C-Cl (Acyl Chloride) | IR | 550 - 730 blogspot.com | Disappearance of this band can also track the reaction progress. |
Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and elemental compositions.
Reaction Monitoring: By coupling MS with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), the components of a reaction mixture can be separated and identified. chromatographyonline.com This allows for real-time or near-real-time monitoring of the disappearance of reactants and the appearance of intermediates and products. nih.govnih.gov
Product Identification: High-resolution mass spectrometry (HRMS) can determine the molecular weight of a product with high accuracy, which in turn allows for the calculation of its elemental formula. This is crucial for confirming the identity of a newly synthesized compound.
Fragmentation Analysis: In tandem mass spectrometry (MS/MS), ions are fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern provides valuable structural information. For derivatives of this compound, a common fragmentation pathway involves the loss of the side chains or cleavage at the carbonyl group, often yielding a characteristic benzoyl cation or related fragments. nih.govcdnsciencepub.comdea.gov Analysis of these fragments helps to piece together the structure of the parent molecule.
Table 3: Illustrative Mass Spectrometry Data for a Hypothetical Derivative Assuming the formation of an anilide by reaction with aniline: C₁₇H₁₅FNO
| Technique | Ion | Expected m/z (Monoisotopic) | Significance |
| HRMS (e.g., ESI-TOF) | [M+H]⁺ | 270.1238 | Confirms the molecular formula of the product. |
| MS/MS | [M - C₄H₇]⁺ | 215.0663 | Fragmentation showing loss of the butenyl side chain. |
| MS/MS | [M - C₇H₆NO]⁺ | 149.0598 | Fragmentation showing loss of the anilide portion. |
| MS/MS | [C₇H₄FO]⁺ | 123.0241 | Formation of the 2-fluorobenzoyl cation, a common fragment. |
Crystallographic Techniques for Solid-State Characterization of Derivatives
While spectroscopic methods reveal molecular structure, X-ray crystallography provides unambiguous proof of structure and offers unparalleled insight into the three-dimensional arrangement of atoms in the solid state. This is particularly valuable for stable, crystalline derivatives of this compound.
Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a crystalline solid. mdpi.com For a derivative of this compound, a successful crystal structure determination provides precise bond lengths, bond angles, and torsion angles. This can confirm the outcome of a reaction, such as the regiochemistry of an intramolecular cyclization, and establish the relative stereochemistry of any newly formed chiral centers. The resulting structural data can also be used to validate or refine computational models. researchgate.net
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. iucr.org This supramolecular arrangement is governed by a network of non-covalent interactions.
Intramolecular Interactions: The crystal structure can reveal close contacts within a molecule, such as potential hydrogen bonds between the fluorine atom and a nearby proton (e.g., an N-H group). nih.gov The geometry of these interactions (distances and angles) provides direct evidence of their existence and strength.
Intermolecular Interactions: The analysis of crystal packing can identify key intermolecular forces that stabilize the solid-state structure. These can include:
Hydrogen Bonding: For derivatives like amides or carboxylic acids, hydrogen bonds are often the dominant organizing force, leading to predictable patterns like dimers or chains. researchgate.netnih.gov
π-π Stacking: The aromatic rings can stack on top of one another, an interaction that is influenced by the electronic nature of the ring. The presence of the electron-withdrawing fluorine atom can modulate these interactions. researchgate.net
Understanding these interactions is not merely academic; it provides crucial insights into the material properties of the compound, such as melting point, solubility, and polymorphism, which are vital for its handling and application. nih.gov
Chromatographic Methods for Reaction Monitoring and Product Isolation in Research Settings
In the synthesis and derivatization of this compound, diligent monitoring of the reaction progress and effective isolation of the final product are paramount to ensure high purity and yield. Chromatographic techniques are indispensable tools in the research laboratory for achieving these objectives. The selection of an appropriate chromatographic method is contingent upon the physicochemical properties of the analyte, including its volatility, polarity, and thermal stability, as well as the specific requirements of the analysis, such as the need for quantitative data or structural elucidation.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) represent two of the most powerful and widely employed chromatographic techniques for the analysis of organic compounds.
Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds. Given that this compound possesses a degree of volatility, GC can be effectively utilized for reaction monitoring. The progress of a synthesis reaction can be tracked by taking aliquots from the reaction mixture at various time intervals, quenching the reaction, and analyzing the sample by GC. This allows for the semi-quantitative assessment of the consumption of starting materials and the formation of the benzoyl chloride product.
For a hypothetical GC analysis, a non-polar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane phase, would be appropriate. The temperature program would be optimized to ensure adequate separation of the starting materials, the desired product, and any potential by-products.
Illustrative GC Parameters for Reaction Monitoring:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5 or equivalent) |
| Injector Temperature | 250 °C |
| Detector (FID) Temp | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. HPLC is advantageous for compounds that are not sufficiently volatile or are thermally labile. This compound, being a reactive acyl chloride, may be prone to degradation at the high temperatures used in GC. In such cases, HPLC offers a milder analytical approach.
Reversed-phase HPLC, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is a common choice for the analysis of moderately polar organic compounds. The progress of a reaction can be monitored by observing the decrease in the peak area of the starting materials and the increase in the peak area corresponding to the product. For product isolation, preparative HPLC can be employed to obtain highly pure fractions of this compound.
Illustrative HPLC Parameters for Product Isolation:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 20 µL |
Coupled Techniques (e.g., GC-MS, LC-MS)
For unambiguous identification of reaction components and elucidation of their structures, chromatography is often coupled with mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and specific detection capabilities of MS. As the separated components elute from the GC column, they are introduced into the ion source of the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint of the compound, including its molecular weight and fragmentation pattern. This is invaluable for confirming the identity of the desired product and for identifying any impurities or by-products formed during the reaction. The fragmentation pattern can provide structural information, for instance, by showing characteristic losses of the butenyl group or the carbonyl chloride moiety.
Liquid Chromatography-Mass Spectrometry (LC-MS) offers the same advantages of structural confirmation as GC-MS but is applicable to a broader range of compounds, including those that are not amenable to GC analysis. In the context of this compound research, LC-MS is a powerful tool for both reaction monitoring and the characterization of the purified product. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used depending on the polarity and lability of the analyte. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, enabling the determination of the elemental composition of the product and its impurities with a high degree of confidence.
Hypothetical Research Findings from LC-MS Analysis:
A study focusing on a novel synthetic route to this compound could employ LC-MS to analyze the crude reaction mixture. The findings might be summarized as follows:
| Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity |
| 3.5 | 155.06 | Starting Material (e.g., 4-bromo-1-(3-buten-1-yl)-2-fluorobenzene) |
| 5.2 | 213.05 | This compound |
| 6.8 | 195.06 | By-product (e.g., corresponding carboxylic acid from hydrolysis) |
This data would be instrumental in optimizing the reaction conditions to maximize the yield of the desired product while minimizing the formation of by-products.
Applications and Future Research Directions
Role as a Building Block in Advanced Organic Synthesis
The dual reactivity of 4-(3-Buten-1-yl)-2-fluorobenzoyl chloride makes it an intriguing candidate for the synthesis of complex molecular architectures. The acyl chloride can readily react with a wide range of nucleophiles (such as amines, alcohols, and organometallic reagents) to form amides, esters, and ketones, respectively. Simultaneously, the butenyl group offers a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthesis of Complex Heterocyclic Scaffolds
Heterocyclic compounds are central to medicinal chemistry and materials science. The structure of this compound is well-suited for intramolecular cyclization strategies to form fluorine-substituted heterocycles. For instance, after reacting the acyl chloride with a suitable nitrogen-based nucleophile (an amine or hydrazine (B178648) derivative), the pendant alkene chain could undergo a subsequent intramolecular reaction, such as hydroamination or aminocarbonylation, to construct nitrogen-containing heterocyclic rings like lactams or other fused systems. While these pathways are theoretically sound, specific examples employing this substrate are not yet documented in peer-reviewed literature.
Construction of Macrocyclic and Polycyclic Systems
Macrocycles and polycyclic compounds are important targets in drug discovery and supramolecular chemistry. nih.govscispace.com The linear but-3-en-1-yl chain in this compound provides the necessary flexibility and a reactive terminus for macrocyclization reactions. nih.gov A potential synthetic route could involve an initial intermolecular reaction at the acyl chloride site, followed by a ring-closing metathesis (RCM) reaction involving the alkene to form a large ring structure. core.ac.uk Similarly, intramolecular Friedel-Crafts-type reactions or other cycloadditions could potentially be explored to build polycyclic frameworks, although specific studies on this substrate are lacking. beilstein-journals.org
Application in Divergent Synthetic Strategies
Divergent synthesis is a powerful approach that allows for the creation of multiple, structurally distinct compounds from a single, common intermediate by varying reaction conditions. beilstein-journals.orgnih.gov The two distinct functional groups in this compound could be selectively addressed to achieve synthetic divergence. For example, protecting the alkene would allow for a range of reactions at the acyl chloride, followed by deprotection and subsequent derivatization of the alkene. Conversely, initial transformation of the alkene (e.g., via hydroboration-oxidation to an alcohol) would create a new precursor that could undergo lactonization with the acyl chloride functionality. The choice of catalyst, solvent, or temperature could direct the reaction towards different cyclized or linear products, representing a promising area for future research. rsc.org
Development of Novel Reagents and Catalytic Systems for this compound Transformations
Future research will likely focus on developing new catalytic methods to selectively transform one or both of the reactive sites within this compound, particularly with stereochemical control.
Catalytic Asymmetric Transformations (e.g., Enantioselective Additions to the Alkene)
The prochiral nature of the terminal alkene in this compound makes it an ideal target for catalytic asymmetric reactions to introduce chirality. A significant area of potential research is the enantioselective dihydroxylation of the alkene. The Sharpless Asymmetric Dihydroxylation, for example, is a well-established method for converting alkenes into chiral 1,2-diols with high enantioselectivity. organic-chemistry.orgwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand.
| Catalyst System Component | Role | Potential Outcome |
|---|---|---|
| Osmium Tetroxide (OsO₄) | Primary Catalyst | Oxidizes the alkene to a diol. |
| (DHQ)₂PHAL | Chiral Ligand | Directs the reaction to form one enantiomer of the diol. organic-chemistry.orgwikipedia.org |
| (DHQD)₂PHAL | Chiral Ligand | Directs the reaction to form the opposite enantiomer of the diol. organic-chemistry.orgwikipedia.org |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Co-oxidant | Regenerates the osmium tetroxide catalyst, allowing it to be used in catalytic amounts. |
The resulting chiral diol, still containing the reactive acyl chloride, would be a valuable intermediate for the synthesis of complex, enantiomerically pure molecules. While this application is highly plausible, it has not yet been specifically reported for this compound. beilstein-journals.orgyork.ac.ukresearchgate.net
Photoredox and Electrocatalytic Approaches
Modern synthetic methods like photoredox and electrocatalysis offer mild and efficient ways to generate reactive intermediates. These techniques could open new reaction pathways for this compound.
Under visible-light photoredox catalysis, the acyl chloride group could be reduced to form a nucleophilic acyl radical. This radical could then undergo an intramolecular addition to the pendant alkene, leading to the formation of a cyclic ketone. This type of acyl-alkene cyclization represents a powerful method for constructing carbocyclic rings.
Electrocatalysis provides another avenue for radical-based transformations. Anodic oxidation could potentially initiate a radical cascade cyclization involving the alkene. Conversely, cathodic reduction could be used to generate reactive species. These electrochemical methods are known for their high functional group tolerance and could be particularly useful for complex syntheses involving this bifunctional substrate. While general methods for the photoredox and electrocatalytic reactions of acyl chlorides and alkenes are known, their specific application to induce intramolecular reactions in this compound remains a promising direction for future exploration.
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The structural attributes of this compound, particularly its reactive acyl chloride group and the terminal alkene, make it a suitable candidate for integration into automated synthesis platforms. These platforms, which combine robotics, software, and advanced instrumentation, are revolutionizing medicinal chemistry by enabling high-throughput synthesis and screening of compound libraries. nih.govoxfordglobal.comwikipedia.org
Automated synthesis can significantly accelerate the drug discovery process by streamlining the production of derivatives. oxfordglobal.com For a building block like this compound, automated systems can be programmed to perform a series of reactions in parallel, such as amide or ester formation, by reacting it with a diverse array of amines, alcohols, or other nucleophiles. This allows for the rapid generation of a large library of compounds around a common core structure, which can then be subjected to high-throughput screening to identify promising drug candidates. nih.govrsc.org
Flow chemistry, a key methodology in automated synthesis, is particularly well-suited for handling reactive intermediates like acyl chlorides. okayama-u.ac.jpacs.orgnih.gov In a flow reactor, reagents are continuously pumped through a network of tubes, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved reaction yields, higher purity, and enhanced safety compared to traditional batch processing. acs.orgjst.org.in The synthesis of derivatives from this compound could be efficiently performed in a flow system, where the acyl chloride is generated in-situ and immediately reacted with a subsequent reagent, minimizing decomposition and side reactions. nih.gov
High-throughput experimentation (HTE) complements automated synthesis by enabling the rapid screening of the synthesized compounds for biological activity. In the context of Larotrectinib, a downstream product of the title compound, HTE is crucial for identifying potent inhibitors of Tropomyosin receptor kinase (TRK). nih.govtargetedonc.com The butenyl side chain of this compound offers a site for further chemical modification, and HTE can be used to quickly evaluate how these modifications impact the inhibitory activity of the resulting molecules against TRK and potential resistance mutants. targetedonc.comtandfonline.com
Table 1: Potential Automated Reactions with this compound
| Reaction Type | Reagent Class | Potential Product Class | Relevance to Drug Discovery |
| Amidation | Primary & Secondary Amines | Amides | Core structure in many pharmaceuticals |
| Esterification | Alcohols, Phenols | Esters | Bioisosteric replacements for amides |
| Suzuki Coupling | Boronic Acids/Esters | Biaryls | Expansion of chemical space |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl Ketones | Introduction of rigid linkers |
Emerging Research Areas in Fluorine Chemistry Leveraging the Chemical Compound's Structure
The presence of a fluorine atom on the benzoyl ring of this compound places it at the center of emerging research in fluorine chemistry, a field that continues to have a profound impact on pharmaceuticals, agrochemicals, and materials science. acs.orgtandfonline.combeilstein-journals.org The strategic incorporation of fluorine can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. acs.orgresearchgate.net
One key area of research is the development of novel fluorinated scaffolds for drug discovery. nih.gov The 2-fluoro-4-substituted phenyl motif present in the title compound is a privileged structure in medicinal chemistry. Researchers are exploring new methods for the late-stage functionalization of such fluorinated rings, allowing for the rapid diversification of lead compounds. The butenyl chain on this compound provides a handle for such modifications, enabling the exploration of structure-activity relationships in a targeted manner.
Furthermore, the development of new catalytic methods for the introduction of fluorine into organic molecules is an active area of investigation. beilstein-journals.org While the title compound already contains fluorine, its synthesis and the synthesis of its derivatives can benefit from advances in catalytic fluorination. For instance, transition-metal-catalyzed C-H activation could provide more direct routes to fluorinated precursors, avoiding harsh reaction conditions. nih.gov
The field of biocatalysis is also being increasingly applied to the synthesis of fluorinated compounds. numberanalytics.comnih.govnumberanalytics.com Enzymes such as fluorinases offer the potential for highly selective and environmentally friendly fluorination reactions under mild conditions. acsgcipr.org While direct enzymatic fluorination to produce this compound is not yet established, the use of biocatalysts in the synthesis of its precursors or downstream derivatives is a promising area for future research. chemrxiv.org This could involve, for example, the enzymatic resolution of chiral intermediates or the biocatalytic transformation of the butenyl side chain.
Table 2: Impact of Fluorine in Drug Design
| Property | Effect of Fluorine Substitution | Implication for Drug Candidates |
| Metabolic Stability | Blocks sites of oxidative metabolism | Increased half-life and bioavailability |
| Lipophilicity | Increases lipophilicity | Enhanced membrane permeability |
| Binding Affinity | Can form favorable interactions (e.g., H-bonds) | Improved potency and selectivity |
| pKa | Lowers the pKa of nearby functional groups | Altered ionization state and solubility |
Exploration of Sustainable Synthetic Pathways for Downstream Derivatives
The synthesis of downstream derivatives of this compound, including the active pharmaceutical ingredient Larotrectinib, presents opportunities for the implementation of green and sustainable chemistry principles. chemicalbook.comgoogle.comgoogle.com Traditional multi-step syntheses in the pharmaceutical industry often generate significant amounts of waste and utilize hazardous reagents and solvents. nih.gov
One key focus of sustainable synthesis is the use of greener solvents. Aqueous media is an attractive alternative to volatile organic compounds, and research into performing organic reactions in water is expanding. tandfonline.com For the synthesis of derivatives from this compound, exploring water-tolerant coupling reactions or phase-transfer catalysis could significantly reduce the environmental impact.
Catalysis plays a central role in sustainable chemistry. The development of highly efficient and recyclable catalysts can minimize waste and energy consumption. For instance, the conversion of the corresponding carboxylic acid to the acyl chloride can be achieved using various reagents, some of which are more environmentally benign than others. khanacademy.orgchemguide.co.uk Modern catalytic methods often offer higher atom economy, meaning that a larger proportion of the atoms from the reactants are incorporated into the final product.
Biocatalysis, as mentioned previously, offers a powerful tool for sustainable synthesis. numberanalytics.comnih.gov The use of enzymes can lead to highly selective transformations under mild conditions, often in aqueous media, thereby reducing the need for protecting groups and minimizing the formation of byproducts. chemrxiv.org Exploring enzymatic routes to key intermediates in the synthesis of Larotrectinib and other derivatives could lead to more sustainable manufacturing processes. nih.gov
Furthermore, the principles of process intensification, such as the use of flow chemistry, contribute to sustainability. acs.orgrsc.org Continuous flow processes can lead to higher yields, reduced reaction times, and lower energy consumption compared to batch processes. nih.govjst.org.in The inherent safety benefits of performing reactions in small, controlled volumes also align with the goals of green chemistry. The integration of these sustainable technologies into the synthesis of pharmaceuticals derived from this compound is an active area of research and development. nih.gov
Table 3: Green Chemistry Metrics for Synthesis Evaluation
| Metric | Description | Goal |
| Atom Economy | (MW of product / sum of MW of all reactants) x 100% | Maximize |
| E-Factor | (Total weight of waste / weight of product) | Minimize |
| Process Mass Intensity (PMI) | (Total mass in a process / mass of product) | Minimize |
| Reaction Mass Efficiency | (Mass of product / total mass of reactants) x 100% | Maximize |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
